molecular formula C9H8N2O2S B2729521 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione CAS No. 865658-87-3

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione

Cat. No.: B2729521
CAS No.: 865658-87-3
M. Wt: 208.24
InChI Key: MCYIVMBYMWUAHM-UHFFFAOYSA-N
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Description

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione typically involves the reaction of 4-pyridinemethanol with thiazolidine-2,4-dione under specific conditions. One common method includes:

    Step 1: Reacting 4-pyridinemethanol with a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to form the corresponding pyridylmethyl anion.

    Step 2: The anion is then reacted with thiazolidine-2,4-dione in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. The pathways involved often include inhibition of key metabolic processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Pyridinylmethyl)-1,3-thiazolidine-2-thione
  • 5-(4-Pyridinylmethyl)-1,3-thiazolidine-2-one

Uniqueness

5-(4-Pyridinylmethyl)-1,3-thiazolane-2,4-dione is unique due to the presence of both a thiazolidine ring and a pyridine moiety, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability and specific binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(pyridin-4-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-8-7(14-9(13)11-8)5-6-1-3-10-4-2-6/h1-4,7H,5H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYIVMBYMWUAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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